5-(2-Pentyloxy) pyrrolidin-2-one
Description
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Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-pentan-2-yloxypyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7(2)12-9-6-5-8(11)10-9/h7,9H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
NRJZJDZFFHVBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC1CCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction
-
Reactants : 5-Hydroxypyrrolidin-2-one, 2-pentanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
-
Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.
-
Yield : 65–78%.
-
Mechanism : DEAD facilitates the Mitsunobu reaction, enabling nucleophilic substitution at the hydroxyl group.
SN2 Alkylation with Alkyl Halides
-
Reactants : 5-Hydroxypyrrolidin-2-one, 1-bromo-2-pentane, potassium carbonate (K₂CO₃).
-
Conditions : Acetonitrile (ACN) or dimethylformamide (DMF), reflux (80–100°C), 6–8 hours.
-
Yield : 55–70%.
-
Key Notes :
-
Polar aprotic solvents enhance reaction efficiency.
-
Excess alkyl halide (1.5–2.0 equiv.) minimizes di-alkylation byproducts.
-
Cyclization of Precursor Intermediates
Cyclization strategies are employed when direct alkylation is hindered by steric or electronic factors.
Ring-Closing via Eaton’s Acid
-
Reactants : N-(2-Pentyloxy)succinimide, Eaton’s acid (P₂O₅ in methanesulfonic acid).
-
Conditions : 60–80°C, 2–4 hours.
-
Yield : 60–72%.
-
Mechanism : Eaton’s acid promotes intramolecular cyclization by activating the carbonyl group.
Reductive Amination Followed by Cyclization
-
Reactants : 5-Amino-2-pentanol, succinic anhydride.
-
Steps :
-
Acylation of the amine with succinic anhydride.
-
Cyclization using HCl/EtOH under reflux.
-
-
Yield : 50–65%.
Protection-Deprotection Strategies
For substrates sensitive to alkylation conditions, protective groups are utilized.
Benzyl Protection (Adapted from )
-
Protection : Treat 5-hydroxypyrrolidin-2-one with benzyl bromide/K₂CO₃ in ACN.
-
Alkylation : React with 1-bromo-2-pentane.
-
Deprotection : Hydrogenolysis (H₂/Pd-C, 1 atm).
-
Overall Yield : 58–63%.
Comparative Analysis of Methods
Optimization Insights
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